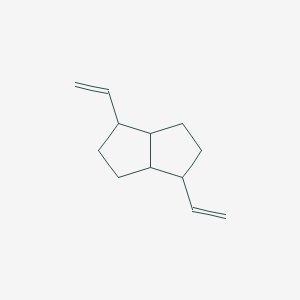

Pentalene, octahydro-1,4-divinyl-

Description

Properties

CAS No. |

17572-84-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,4-bis(ethenyl)-1,2,3,3a,4,5,6,6a-octahydropentalene |

InChI |

InChI=1S/C12H18/c1-3-9-5-7-12-10(4-2)6-8-11(9)12/h3-4,9-12H,1-2,5-8H2 |

InChI Key |

PNRGHGIYEKXBMP-UHFFFAOYSA-N |

SMILES |

C=CC1CCC2C1CCC2C=C |

Canonical SMILES |

C=CC1CCC2C1CCC2C=C |

Synonyms |

Octahydro-1,4-divinylpentalene |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

- The hydrogenation of the pentalene core reduces its inherent antiaromatic instability, while the vinyl groups introduce sites for electrophilic addition or polymerization .

Comparison with Structurally Similar Compounds

Parent Pentalene (C₈H₆)

- Structure : A fully conjugated bicyclic hydrocarbon with antiaromatic character due to its 8 π-electrons .

- Reactivity : Highly unstable; prone to dimerization or reactions that disrupt antiaromaticity.

- Ionization Behavior : Under single or double ionization, pentalene loses acetylene (C₂H₂) at low internal energy and hydrogen atoms at high energy .

Octahydro-1,4-Dimethoxy-Pentalene (C₁₀H₁₈O₂)

- CAS Number : 412930-22-4 .

- Structure : Octahydro-pentalene with methoxy (-OCH₃) groups at positions 1 and 4.

- Reactivity : Methoxy groups enhance solubility in polar solvents and enable nucleophilic substitution.

- Comparison : Unlike the divinyl derivative, this compound’s reactivity is dominated by oxygen-based functional groups rather than unsaturated bonds .

Decahydro-Naphthalene Derivatives (e.g., CAS 5957-33-5)

- Structure : Polycyclic hydrocarbons with additional methyl and methylene substituents .

- Key Difference : Larger ring systems (naphthalene-derived) confer greater steric hindrance and thermal stability compared to bicyclic pentalene derivatives.

Research Findings and Functional Insights

Electronic and Dissociation Behavior

- Ionization Effects :

- Neutral octahydro-pentalene derivatives undergo acetylene elimination under low-energy conditions, similar to parent pentalene. However, the presence of vinyl groups may stabilize intermediates via conjugation, altering fragmentation pathways .

- At high internal energy, H-atom loss dominates, but substituents like vinyl or methoxy could redirect reactivity (e.g., β-scission in vinyl groups) .

Aromaticity and Stability

- Parent pentalene’s antiaromaticity is mitigated in octahydro derivatives due to hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.